molecular formula C7H12ClN3O B1432017 3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride CAS No. 1803586-45-9

3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride

Cat. No.: B1432017
CAS No.: 1803586-45-9
M. Wt: 189.64 g/mol
InChI Key: DPOHBYQRNMINOE-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride is a heterocyclic compound that features both an oxadiazole ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Biochemical Analysis

Biochemical Properties

3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholine receptors, which are crucial for neurotransmission. The interaction between this compound and acetylcholine receptors can modulate the receptor’s activity, potentially leading to changes in neurotransmitter release and synaptic plasticity . Additionally, this compound may interact with other proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholine receptors can alter intracellular calcium levels, which in turn affects various downstream signaling pathways . Moreover, this compound can modulate the expression of genes involved in neurotransmission and synaptic plasticity, thereby impacting neuronal function and communication.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s oxadiazole ring is known to form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, the piperidine moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex. These interactions can result in changes in enzyme activity, protein conformation, and gene expression, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In vitro and in vivo studies have shown that the long-term effects of this compound on cellular function include alterations in cell signaling pathways and gene expression, which can persist even after the compound is no longer present.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neurotransmission and improve cognitive function . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux of this compound can influence the levels of other metabolites, potentially impacting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cell types and the presence of binding proteins that facilitate its transport.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can interact with target biomolecules and exert its effects. The localization of this compound within subcellular compartments can influence its activity, stability, and overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzophenone hydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the cyclization and substitution reactions .

Types of Reactions:

    Oxidation: The oxadiazole ring can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.

    Reduction: Reduction of the oxadiazole ring can yield various derivatives with different biological activities.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the piperidine ring .

Scientific Research Applications

3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride is unique due to the combination of the oxadiazole and piperidine rings, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

5-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOHBYQRNMINOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-45-9
Record name Piperidine, 3-(1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803586-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 2
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 3
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 4
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 5
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 6
3-(1,2,4-Oxadiazol-5-yl)piperidine hydrochloride

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